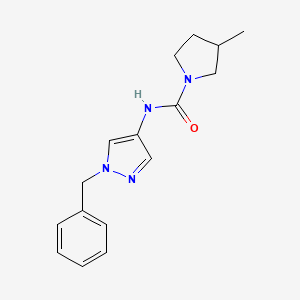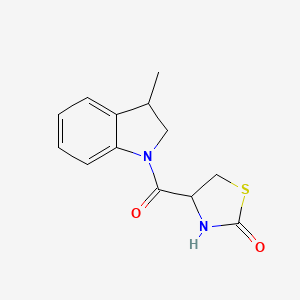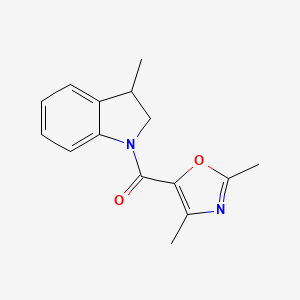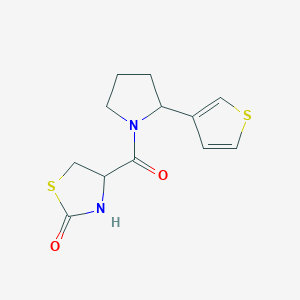
Methyl 4-(2,2,3,3-tetramethylcyclopropanecarbonyl)-1,4-diazepane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2,2,3,3-tetramethylcyclopropanecarbonyl)-1,4-diazepane-1-carboxylate, also known as MTCD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTCD is a member of the diazepane family and is known for its unique chemical structure, which makes it a promising candidate for various applications in the field of medicine and biochemistry.
作用機序
The mechanism of action of Methyl 4-(2,2,3,3-tetramethylcyclopropanecarbonyl)-1,4-diazepane-1-carboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Studies have shown that Methyl 4-(2,2,3,3-tetramethylcyclopropanecarbonyl)-1,4-diazepane-1-carboxylate can inhibit the activity of certain enzymes involved in inflammation and tumor growth, leading to a reduction in these processes.
Biochemical and Physiological Effects:
Methyl 4-(2,2,3,3-tetramethylcyclopropanecarbonyl)-1,4-diazepane-1-carboxylate has been shown to have a number of biochemical and physiological effects, including the modulation of cytokine production, the inhibition of cell proliferation, and the induction of apoptosis in cancer cells. Additionally, Methyl 4-(2,2,3,3-tetramethylcyclopropanecarbonyl)-1,4-diazepane-1-carboxylate has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
Methyl 4-(2,2,3,3-tetramethylcyclopropanecarbonyl)-1,4-diazepane-1-carboxylate has several advantages for use in laboratory experiments, including its high purity and stability, which make it easy to handle and store. However, its relatively high cost and limited availability may present some limitations for researchers.
将来の方向性
There are many potential future directions for research on Methyl 4-(2,2,3,3-tetramethylcyclopropanecarbonyl)-1,4-diazepane-1-carboxylate, including further investigation into its mechanism of action and the development of new therapeutic applications. Additionally, research could focus on the optimization of synthesis methods to improve the yield and purity of Methyl 4-(2,2,3,3-tetramethylcyclopropanecarbonyl)-1,4-diazepane-1-carboxylate, as well as the development of new analogs with improved properties. Overall, Methyl 4-(2,2,3,3-tetramethylcyclopropanecarbonyl)-1,4-diazepane-1-carboxylate has significant potential for use in a variety of applications in the field of medicine and biochemistry, making it an exciting area of research for the future.
合成法
Methyl 4-(2,2,3,3-tetramethylcyclopropanecarbonyl)-1,4-diazepane-1-carboxylate can be synthesized using a variety of methods, including the condensation of 1,4-diaminobutane with cyclopropanecarbonyl chloride followed by methylation of the resulting product. This method has been shown to be effective in producing high yields of Methyl 4-(2,2,3,3-tetramethylcyclopropanecarbonyl)-1,4-diazepane-1-carboxylate with relatively high purity.
科学的研究の応用
Methyl 4-(2,2,3,3-tetramethylcyclopropanecarbonyl)-1,4-diazepane-1-carboxylate has been the subject of extensive research in recent years, with a focus on its potential therapeutic applications. Studies have shown that Methyl 4-(2,2,3,3-tetramethylcyclopropanecarbonyl)-1,4-diazepane-1-carboxylate exhibits significant anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
特性
IUPAC Name |
methyl 4-(2,2,3,3-tetramethylcyclopropanecarbonyl)-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-14(2)11(15(14,3)4)12(18)16-7-6-8-17(10-9-16)13(19)20-5/h11H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVBPFGSTFKMFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)N2CCCN(CC2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B7585705.png)
![1-[(2,3-Difluorophenyl)methyl]-2-methylsulfonylimidazole](/img/structure/B7585718.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylsulfonylimidazole](/img/structure/B7585723.png)


![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B7585750.png)






![9-Propan-2-yl-3-(pyridin-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7585800.png)
![4,5-Dimethyl-2-[(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,3-oxazole](/img/structure/B7585806.png)